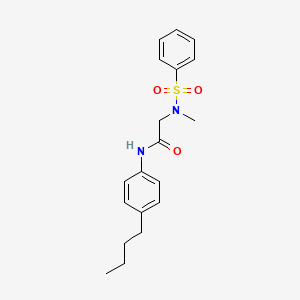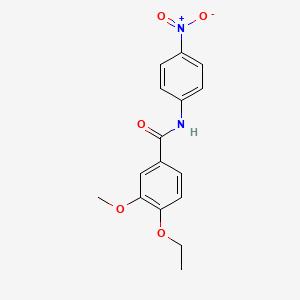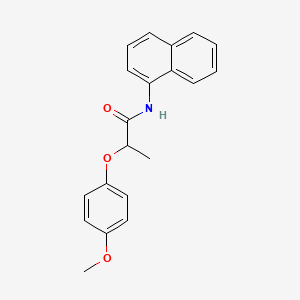![molecular formula C19H21ClN4O3 B4105142 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4105142.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a treatment for Parkinson's disease, but its potential uses extend beyond this indication. In
Mechanism of Action
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the phosphorylation of c-Jun, a transcription factor that is activated by JNK signaling. By inhibiting the activation of the JNK pathway, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline reduces the production of reactive oxygen species and pro-inflammatory cytokines, which can lead to neuronal cell death.
Biochemical and Physiological Effects:
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In addition to inhibiting the JNK pathway, this compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has several advantages for lab experiments, including its high potency and selectivity for the JNK pathway. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. One potential direction is the development of more potent and selective inhibitors of the JNK pathway, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the potential uses of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, enabling its use in clinical settings.
Conclusion:
In conclusion, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a small molecule inhibitor that has potential therapeutic applications in various neurological disorders. This compound inhibits the activation of the JNK pathway, which is involved in the pathogenesis of these disorders. While 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has some limitations for lab experiments, its potential uses in clinical settings make it an exciting area of research for the future.
Scientific Research Applications
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these disorders.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-2-21-17-13-16(7-8-18(17)24(26)27)22-9-11-23(12-10-22)19(25)14-3-5-15(20)6-4-14/h3-8,13,21H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQGTIISQBCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4105072.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-isopropoxybenzoyl)piperazine](/img/structure/B4105088.png)
![4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one](/img/structure/B4105094.png)


![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4105114.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)
![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)
![2-{[3-cyano-7,7-dimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4105140.png)


![6-amino-4-(5-methyl-2-furyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105162.png)